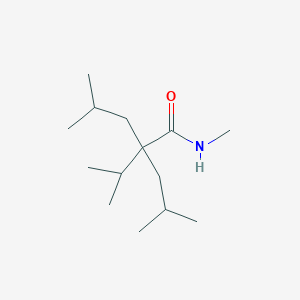
N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is a synthetic organic compound. Its structure suggests it belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound’s unique structure, featuring multiple alkyl groups, may impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” likely involves the reaction of a suitable carboxylic acid derivative with an amine. Common methods include:
Amidation Reaction: Reacting a carboxylic acid or its derivative (like an ester or acid chloride) with an amine under controlled conditions.
Reaction Conditions: Typically, these reactions are carried out in the presence of a dehydrating agent (like DCC - dicyclohexylcarbodiimide) and a catalyst (like DMAP - 4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The compound might participate in nucleophilic substitution reactions, especially at the amide nitrogen or the alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or as a precursor to drug development.
Industry: Possible applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes, receptors, or pathways, leading to various biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Another amide with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with an amide group.
N,N-Dimethylformamide: A common solvent in organic synthesis.
Uniqueness
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is unique due to its specific arrangement of alkyl groups, which may impart distinct chemical and physical properties compared to other amides.
Properties
CAS No. |
870719-63-4 |
|---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N,4-dimethyl-2-(2-methylpropyl)-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C14H29NO/c1-10(2)8-14(12(5)6,9-11(3)4)13(16)15-7/h10-12H,8-9H2,1-7H3,(H,15,16) |
InChI Key |
FMPWNLBXUBWTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(C)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
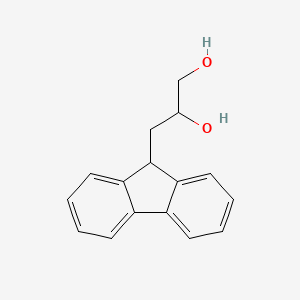
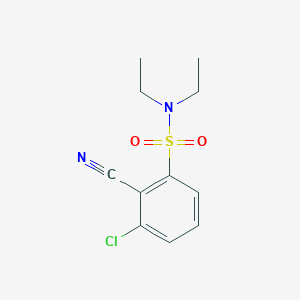
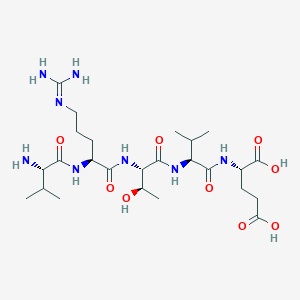
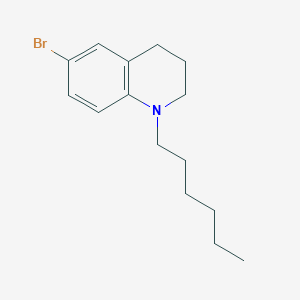
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)


